Bis(triphenylphosphine)dicarbonylnickel

Catalog No.
S1507497
CAS No.
13007-90-4
M.F
C38H30NiO2P2
M. Wt
639.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphine)dicarbonylnickel

CAS Number

13007-90-4

Product Name

Bis(triphenylphosphine)dicarbonylnickel

IUPAC Name

carbon monoxide;nickel;triphenylphosphane

Molecular Formula

C38H30NiO2P2

Molecular Weight

639.3 g/mol

InChI

InChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;;

InChI Key

SLFKPACCQUVAPG-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]
  • Stability: The complex is air and moisture stable, making it easier to handle and store compared to some other organometallic catalysts.
  • Steric and electronic tunability: The bulky triphenylphosphine ligands provide steric hindrance, influencing the reaction pathway and product selectivity. Additionally, the electron-donating nature of these ligands affects the reactivity of the nickel center.
  • Versatility: The complex can participate in various reaction mechanisms, including oxidative addition, reductive elimination, insertion reactions, and others.

Here are some specific examples of scientific research applications of Bis(triphenylphosphine)dicarbonylnickel:

  • Hydroformylation: This reaction converts alkenes into aldehydes by adding a formyl group (CHO). Ni(0) [bis(triphenylphosphine)] dicarbonyl acts as a catalyst in this process, facilitating the insertion of CO into the C-C bond of the alkene.
  • Hydrogenation: The complex can be used as a catalyst for the hydrogenation of various unsaturated compounds, such as alkenes and alkynes, converting them into their corresponding saturated counterparts.
  • Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different molecules. Ni(0) [bis(triphenylphosphine)] dicarbonyl can act as a catalyst in various cross-coupling reactions, such as the Heck reaction and the Suzuki-Miyaura coupling.

Bis(triphenylphosphine)dicarbonylnickel is an organometallic compound with the chemical formula C₃₈H₃₀NiO₂P₂. It consists of a nickel center coordinated by two triphenylphosphine ligands and two carbonyl groups. This compound is notable for its unique structure, which allows it to participate in various

  • Cyclotrimerization Reactions: It facilitates the conversion of alkynes into aromatic compounds through cyclotrimerization.
  • Cyclooligomerization Reactions: This compound can promote the oligomerization of alkynes, leading to the formation of cyclic oligomers.
  • Polymerization of Acetylene: It has been used effectively to polymerize acetylene into benzene, showcasing its utility in synthetic organic chemistry .

Several methods exist for synthesizing bis(triphenylphosphine)dicarbonylnickel:

  • Direct Reaction: Nickel carbonyl can be reacted with triphenylphosphine in a controlled environment to yield bis(triphenylphosphine)dicarbonylnickel.
  • Carbonylation: Nickel salts can undergo carbonylation in the presence of triphenylphosphine and carbon monoxide under specific conditions to form the desired complex.
  • Solvent-Free Methods: Recent advancements have allowed for solvent-free synthesis methods that improve yield and reduce environmental impact .

The applications of bis(triphenylphosphine)dicarbonylnickel are diverse:

  • Catalysis: Its primary use is as a catalyst in organic synthesis, particularly for reactions involving carbon-carbon bond formation.
  • Material Science: It is employed in the development of new materials, especially those requiring specific electronic or optical properties.
  • Research: The compound serves as a model system for studying organometallic chemistry and coordination complexes .

Interaction studies involving bis(triphenylphosphine)dicarbonylnickel often focus on its reactivity with other organic substrates and its behavior in catalytic cycles. Research indicates that the electronic properties of the triphenylphosphine ligands significantly influence the reactivity of the nickel center. Additionally, studies have shown that this compound can interact with various substrates to form stable intermediates, which are crucial for understanding its catalytic mechanisms .

Several compounds share structural or functional similarities with bis(triphenylphosphine)dicarbonylnickel. Here are some notable examples:

Compound NameStructureUnique Features
Dicarbonylbis(triphenylphosphine)nickelC₃₈H₃₀NiO₂P₂Similar ligand structure; used in similar reactions
Bis(diphenylphosphino)nickelC₃₈H₃₀NiO₂P₂Different phosphine ligands; potential for varied reactivity
Nickel tetracarbonylNi(CO)₄More reactive; lacks phosphine ligands

Bis(triphenylphosphine)dicarbonylnickel is unique due to its specific ligand arrangement and stability under various reaction conditions, making it particularly effective for catalysis compared to other nickel complexes .

Physical Description

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

638.107446 g/mol

Monoisotopic Mass

638.107446 g/mol

Heavy Atom Count

43

UNII

1QB0TWF7LY

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (90.48%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13007-90-4

Wikipedia

Bis(triphenylphosphine)dicarbonylnickel

Dates

Modify: 2023-08-15

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